![molecular formula C19H18N6O2 B2535034 2-(2-Metoxifenil)-5-metil-7-(piridin-3-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida CAS No. 538318-99-9](/img/structure/B2535034.png)

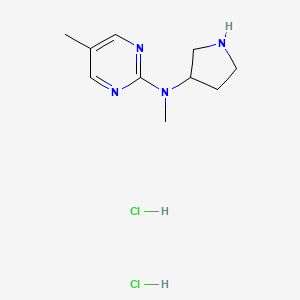

2-(2-Metoxifenil)-5-metil-7-(piridin-3-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

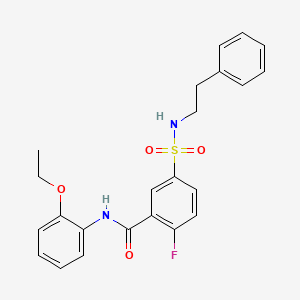

The compound is a derivative of [1,2,4]triazolo[1,5-a]pyrimidine, which is a class of compounds known for their diverse pharmacological activities . The presence of the methoxyphenyl, methyl, and pyridinyl substituents could potentially influence its properties and biological activity.

Synthesis Analysis

While specific synthesis methods for this compound aren’t available, [1,2,4]triazolo[1,5-a]pyrimidines can generally be synthesized via reactions involving hydrazonoyl halides . The exact method would depend on the specific substituents and their positions.Aplicaciones Científicas De Investigación

Ciencias de los Materiales

Más allá de las aplicaciones medicinales, los derivados de 1,2,4-triazolo[1,5-a]piridina se utilizan en las ciencias de los materiales. Su estructura y propiedades electrónicas únicas los hacen adecuados para:

- Diodos emisores de luz orgánica (OLED): Los derivados modificados sirven como materiales prometedores para OLEDs azules fluorescentes eficientes .

Antagonistas de la Adenosina

Los receptores de adenosina desempeñan papeles en varios procesos fisiológicos. Investigar si este compuesto actúa como un antagonista de la adenosina podría tener implicaciones para los trastornos cardiovasculares y otras afecciones.

En resumen, la 2-(2-Metoxifenil)-5-metil-7-(piridin-3-il)-4,7-dihidro-[1,2,4]triazolo[1,5-a]pirimidin-6-carboxamida es prometedora en diversos campos, desde el desarrollo de fármacos hasta la ciencia de los materiales. Los investigadores continúan explorando sus aplicaciones multifacéticas y su utilidad sintética sigue siendo un área de interés . Si necesita más detalles o aplicaciones adicionales, ¡no dude en preguntar! 😊

Mecanismo De Acción

Target of Action

Compounds with a similar 1,2,4-triazolo[1,5-a]pyridine structure have been found to act as inhibitors for various targets such as rorγt, phd-1, jak1, and jak2 .

Mode of Action

Similar compounds have been found to inhibit their targets, leading to various downstream effects .

Biochemical Pathways

Similar compounds have been found to affect various pathways related to their targets .

Pharmacokinetics

Similar compounds have been found to exhibit cytotoxicity at certain concentrations .

Result of Action

Similar compounds have been found to exhibit various biological activities, including anti-tumor activity against certain cancer cell lines .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. It’s worth noting that the synthesis of similar compounds has been achieved under microwave conditions .

Análisis Bioquímico

Biochemical Properties

2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to the modulation of various cellular processes, including cell growth and differentiation .

Cellular Effects

The effects of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can alter the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can affect metabolic pathways by modulating the activity of enzymes involved in energy production and utilization .

Molecular Mechanism

At the molecular level, 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide exerts its effects through various mechanisms. One of the primary mechanisms is the binding to specific biomolecules, such as proteins and nucleic acids. This binding can result in the inhibition or activation of enzymes, leading to changes in cellular functions. For instance, the compound can inhibit the activity of certain kinases, thereby disrupting cell signaling pathways and affecting cellular responses .

Temporal Effects in Laboratory Settings

The temporal effects of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in laboratory settings have been studied extensively. Over time, the stability and degradation of this compound can influence its biological activity. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound has also been associated with changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications .

Metabolic Pathways

2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites. These metabolites can further influence metabolic flux and metabolite levels within cells. For instance, the compound can be metabolized by cytochrome P450 enzymes, resulting in the production of active or inactive metabolites that can affect cellular functions .

Transport and Distribution

The transport and distribution of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide within cells and tissues are critical for its biological activity. The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes. This interaction can influence its localization and accumulation within specific tissues, thereby affecting its therapeutic efficacy. For example, the compound can be transported into cells via specific transporters, leading to its accumulation in target tissues .

Subcellular Localization

The subcellular localization of 2-(2-Methoxyphenyl)-5-methyl-7-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is essential for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications. This localization can influence its interaction with biomolecules and its overall biological activity. For instance, the compound can be localized to the nucleus, where it can interact with DNA and influence gene expression .

Propiedades

IUPAC Name |

2-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N6O2/c1-11-15(17(20)26)16(12-6-5-9-21-10-12)25-19(22-11)23-18(24-25)13-7-3-4-8-14(13)27-2/h3-10,16H,1-2H3,(H2,20,26)(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPIIPWSXYKZXFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3OC)N1)C4=CN=CC=C4)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(4-fluorophenyl)-2-thioxo-2,3-dihydro[1]benzofuro[3,2-d]pyrimidin-4(1H)-one](/img/no-structure.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)furan-2-carboxamide](/img/structure/B2534962.png)

![2-[3-(4-chlorophenyl)sulfonyl-6-ethoxy-4-oxoquinolin-1-yl]-N-phenylacetamide](/img/structure/B2534965.png)

![N'-[(1E)-(furan-2-yl)methylidene]-3-(4-methylphenyl)adamantane-1-carbohydrazide](/img/structure/B2534970.png)